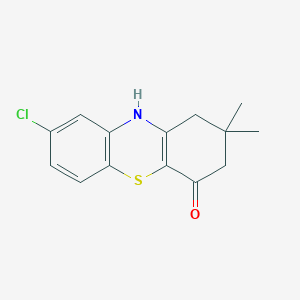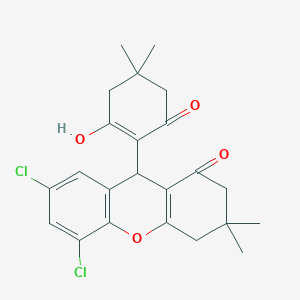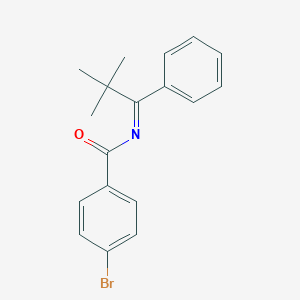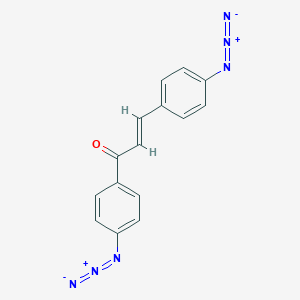
N-phenyladamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyladamantane-1-carboxamide (also known as 1-Adamantylcarboxamide) is a synthetic compound that belongs to the adamantane family. It has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
作用機序
The mechanism of action of N-phenyladamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-phenyladamantane-1-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function, reduce oxidative stress, and increase neurotrophic factors in the brain. It has also been shown to have anti-inflammatory effects and to reduce the accumulation of beta-amyloid plaques in the brain, which are hallmark features of Alzheimer's disease.
実験室実験の利点と制限
N-phenyladamantane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, it has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments. It is also important to note that the effects of N-phenyladamantane-1-carboxamide may vary depending on the dosage, route of administration, and experimental conditions.
将来の方向性
There are several future directions for the research of N-phenyladamantane-1-carboxamide. In medicinal chemistry, further studies are needed to optimize its pharmacological properties and to evaluate its safety and efficacy in clinical trials. In neuroscience, it can be used to investigate the molecular mechanisms underlying various neurological disorders. In material science, it can be explored as a building block for designing new materials with unique properties. Overall, N-phenyladamantane-1-carboxamide has the potential to contribute significantly to various scientific fields and to advance our understanding of the complex biological systems.
科学的研究の応用
N-phenyladamantane-1-carboxamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been explored as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, it has been used as a tool to study the interaction between ligands and receptors in the brain. In material science, it has been investigated as a potential building block for designing new materials with unique properties.
特性
製品名 |
N-phenyladamantane-1-carboxamide |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
InChIキー |
ZZPUAFLZMYOTPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)

![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)

![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)


![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)

![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)

